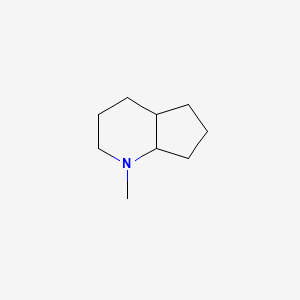

Octahydro-1-methyl-1H-1-pyrindine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85721-32-0 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |

InChI |

InChI=1S/C9H17N/c1-10-7-3-5-8-4-2-6-9(8)10/h8-9H,2-7H2,1H3 |

InChI Key |

AYHBAYUVVKWXLW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2C1CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 1 Methyl 1h 1 Pyrindine and Its Analogues

Stereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is paramount in synthesizing biologically active molecules. Stereoselective approaches to the octahydropyrindine core ensure the desired configuration of chiral centers, which is crucial for biological function.

Asymmetric Catalysis in Octahydro-pyrindine Ring Formation

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical. frontiersin.org In the context of octahydropyrindine synthesis, chiral catalysts can be employed in key ring-forming reactions. For instance, asymmetric hydrogenation or cyclization reactions catalyzed by chiral transition metal complexes can establish the stereocenters of the bicyclic system with high enantioselectivity. frontiersin.org The development of organocatalysis has also provided powerful tools, where small, chiral organic molecules catalyze stereoselective transformations under mild conditions. youtube.comyoutube.com For example, proline-catalyzed intramolecular aldol (B89426) or Mannich reactions can be envisioned as a route to chiral substituted pyrindine precursors. youtube.com The catalyst, often derived from readily available natural sources like amino acids, creates a chiral environment that directs the formation of one enantiomer over the other. youtube.comyoutube.com

A notable strategy involves the asymmetric Pictet-Spengler reaction. While traditionally used for synthesizing tetrahydroisoquinolines, modifications of this reaction using chiral Brønsted acids as catalysts can be adapted for the enantioselective synthesis of related nitrogen-containing heterocyclic systems. Another powerful method is the catalytic asymmetric ring-opening of suitable prochiral substrates, such as donor-acceptor cyclopropanes, with nitrogen nucleophiles, which can be catalyzed by chiral copper complexes to yield functionalized pyrrolidines that are precursors to the octahydropyrindine skeleton. nih.gov

Chiral Auxiliary-Mediated Transformations towards Enantioenriched Octahydro-1-methyl-1H-1-pyrindine

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is set, the auxiliary is removed and can often be recovered. wikipedia.org This method is a robust and well-established strategy for asymmetric synthesis. wikipedia.org

For the synthesis of enantioenriched this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemical outcome of a key cyclization or functionalization step. Evans' oxazolidinone auxiliaries, for example, are widely used to direct asymmetric alkylations, aldol reactions, and conjugate additions with high diastereoselectivity. researchgate.net A plausible route could involve the alkylation of an N-acyl oxazolidinone with a bifunctional electrophile that sets a key stereocenter and introduces the necessary functionality for subsequent cyclization to form the pyrindine core.

Similarly, pseudoephedrine and the more recent pseudoephenamine can serve as practical chiral auxiliaries. nih.gov Amides derived from these auxiliaries undergo highly diastereoselective alkylation reactions. nih.gov This strategy could be applied to construct a stereocenter in the side chain of a piperidine (B6355638) or cyclopentylamine (B150401) precursor, which is then elaborated and cyclized to form the desired bicyclic system. The high crystallinity often observed in these auxiliary derivatives can facilitate purification by recrystallization, yielding products with very high enantiomeric purity. nih.gov

| Chiral Auxiliary Type | Key Transformation | Typical Diastereoselectivity | Reference |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High (often >95:5 dr) | researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | High, notable for quaternary centers | nih.gov |

| Camphorsultam | Diels-Alder Reactions, Alkylations | Good to Excellent | wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | High (often >90% de) | wikipedia.org |

Diastereoselective Cyclization Strategies

Diastereoselective cyclizations are employed when one or more stereocenters are already present in the acyclic precursor. The existing chirality influences the formation of new stereocenters during the ring-closing step. Substrate-controlled diastereoselection relies on the inherent steric and electronic properties of the starting material to favor the formation of one diastereomer over others.

A common strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, often catalyzed by a Lewis acid. nih.govresearchgate.net This reaction proceeds through a chair-like transition state, and the substituents preferentially occupy equatorial positions to minimize steric strain, leading to high diastereoselectivity. mdpi.com For the synthesis of octahydropyrindine analogues, an aza-Prins cyclization, using a homoallylic amine, can be employed to construct the piperidine portion of the bicyclic system with controlled stereochemistry. researchgate.net Similarly, oxonium-ene cyclizations can produce substituted dihydropyrans with excellent diastereoselectivity, which can then be converted to the corresponding piperidines. nih.gov

Another powerful method is the intramolecular Diels-Alder reaction. By carefully designing a precursor with a diene and a dienophile connected by a tether containing a stereocenter, the facial selectivity of the cycloaddition can be controlled, leading to a specific diastereomer of the cycloadduct. This cycloadduct can then be further transformed into the octahydropyrindine skeleton.

Novel Synthetic Pathways

The drive for efficiency and sustainability in chemical synthesis has led to the development of novel pathways that can construct complex molecular architectures in fewer steps.

Cascade Reactions and Multicomponent Cyclizations for Octahydro-pyrindine Skeletons

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org This approach significantly increases synthetic efficiency, reduces waste, and saves time. wikipedia.org The synthesis of the octahydropyrindine skeleton is well-suited for cascade strategies. For instance, a carefully designed acyclic precursor could undergo a sequence initiated by a Michael addition, followed by an intramolecular aldol condensation and subsequent cyclization to rapidly assemble the bicyclic core.

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product containing structural elements from all components, offer another efficient route. nih.gov An MCR approach could potentially assemble the octahydropyrindine skeleton by combining a suitable amino-aldehyde, a β-ketoester, and an alkene in a one-pot process, such as a Hantzsch-like pyridine (B92270) synthesis followed by hydrogenation and further cyclization.

| Reaction Type | Key Features | Potential Application to Octahydropyrindine | Reference |

| Cascade Reaction | Multiple consecutive reactions, no isolation of intermediates. | Michael addition followed by intramolecular cyclization of a linear precursor. | wikipedia.org |

| Multicomponent Reaction | 3+ components combine in one pot. | Ugi or Passerini reaction followed by ring-closing metathesis. | nih.gov |

| Prins-Cyclization Cascade | Formation of an oxocarbenium ion followed by cyclization. | Aza-Prins cyclization to form the piperidine ring diastereoselectively. | nih.govresearchgate.net |

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis of complex organic molecules, including nitrogen heterocycles. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, can be used to assemble complex precursors for cyclization. beilstein-journals.org The Heck reaction, for instance, could be used to form a key carbon-carbon bond in an intramolecular fashion to close one of the rings of the pyrindine system. mdpi.com

Ruthenium and rhodium catalysts are particularly effective in C-H activation and annulation reactions. nih.gov A strategy could involve the [4+2] annulation of an N-substituted aminocyclopentane with an alkyne, catalyzed by a rhodium or ruthenium complex, to construct the piperidine ring. nih.gov Olefin metathesis, catalyzed by Grubbs' or Schrock-type catalysts, is another powerful tool for ring construction. mdpi.com A ring-closing metathesis (RCM) of a diene-containing amine precursor could efficiently form either the five- or six-membered ring of the octahydropyrindine skeleton.

| Catalyst/Metal | Reaction Type | Description | Reference |

| Palladium (Pd) | Cross-Coupling (e.g., Heck, Suzuki) | Formation of C-C bonds to build precursors or for intramolecular cyclization. | mdpi.combeilstein-journals.org |

| Ruthenium (Ru) | Olefin Metathesis (RCM) | Ring-closing of a diene-containing amine to form the heterocyclic core. | mdpi.com |

| Rhodium (Rh) / Ruthenium (Ru) | C-H Activation/Annulation | [4+2] or other cycloadditions to build the piperidine ring onto a cyclopentyl amine. | nih.gov |

| Copper (Cu) | [4+1] Spirocyclization | Reaction of N-aryl amidines with diazo compounds, adaptable for related structures. | nih.gov |

Green Chemistry Approaches in Octahydro-pyrindine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. While specific green chemistry protocols for this compound are not extensively documented, general strategies for the synthesis of related saturated aza-heterocycles can be applied. These approaches focus on catalytic methods and the use of environmentally friendly reaction media.

One promising strategy involves the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For instance, the synthesis of octahydroacridines, which share a similar saturated heterocyclic core, has been achieved with high selectivity using zinc-containing mesoporous aluminosilicate (B74896) molecular sieves. This vapor-phase aminocyclization of cyclohexanone (B45756) with formaldehyde (B43269) and ammonia (B1221849) demonstrates an eco-friendly, single-step catalytic method.

Another green approach is the use of water as a solvent. The synthesis of fused bicyclic 4H-pyranes has been successfully carried out in water or ethanol (B145695) at ambient temperatures with low catalyst loading, showcasing an environmentally benign process. The application of such aqueous, amine-catalyzed cascade reactions to the synthesis of octahydropyrindine systems could significantly improve the environmental footprint of their production.

Furthermore, solvent-free reactions represent a key aspect of green chemistry. The synthesis of various pyridine derivatives has been achieved under solvent-free conditions, often with microwave assistance, leading to shorter reaction times and reduced use of hazardous organic solvents. These methodologies, if adapted for the synthesis of octahydropyrindine precursors, could offer a greener pathway to the target molecule.

Table 1: Examples of Green Chemistry Approaches in Heterocyclic Synthesis

| Heterocycle | Catalytic System/Conditions | Solvent | Key Advantages |

| Octahydroacridine | ZnAlMCM-41 molecular sieves | Vapor Phase | High selectivity, reusable catalyst |

| Fused 4H-pyranes | Amine catalysis | Water/Ethanol | Ambient temperature, low catalyst loading |

| Pyridine derivatives | Wells-Dawson heteropolyacid | Solvent-free | Clean reaction, high conversion |

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its functionalization is key to creating a diverse range of molecules. This section explores regioselective substitution, modifications at the N1-methyl position, and the preparation of advanced intermediates.

Achieving regioselective functionalization on the saturated carbocyclic part of the octahydropyrindine core is a significant synthetic challenge. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools to address this. While specific examples for the octahydropyrindine system are scarce, strategies developed for other saturated aza-heterocycles provide valuable insights.

Transition metal catalysis, especially with rhodium and palladium, has been employed for the direct functionalization of nitrogen heterocycles. wikipedia.org These methods allow for the regioselective introduction of various substituents. For instance, the functionalization of piperidine derivatives, which constitute one of the rings in the octahydropyrindine scaffold, has been achieved with high regioselectivity by carefully selecting the catalyst and the nitrogen protecting group. nih.gov This catalyst-controlled C-H functionalization can direct substitution to either the C2 or C4 positions of the piperidine ring. nih.gov

Another powerful technique is radical functionalization. Systematic studies on the radical functionalization of electron-deficient heteroarenes have established guidelines for predicting regioselectivity based on the electronic effects of substituents and reaction conditions. organic-chemistry.org While these studies focus on aromatic systems, the principles can be extended to the functionalization of the pyridine ring precursor to the octahydropyrindine system, thereby installing substituents that are retained in the final saturated product.

Table 2: Regioselective Functionalization Strategies for Aza-Heterocycles

| Heterocycle | Reaction Type | Catalyst/Reagent | Position of Functionalization |

| Piperidine | C-H Functionalization | Rhodium catalysts | C2 or C4 |

| Pyridines/Pyrimidines | Radical Functionalization | Alkylsulfinate salts | Tunable based on substituents |

| Indoles | C-H Arylation | Palladium catalysts | C4 and C5 |

The N1-methyl group of this compound is a key site for modification, allowing for the introduction of diverse functionalities. The two primary transformations at this position are N-demethylation to the secondary amine and subsequent N-alkylation or N-arylation.

N-Demethylation: The removal of the methyl group from a tertiary amine is a common transformation in organic synthesis. Classical methods, such as heating with molten pyridine hydrochloride, are effective but require harsh conditions. ontosight.ai More recent and milder methods have been developed using photoredox catalysis. nih.gov These methods often exhibit broad functional group tolerance and can be applied to complex molecules. nih.gov

N-Alkylation/N-Arylation: Once the secondary amine (octahydro-1H-1-pyrindine) is obtained, it can be further functionalized. N-alkylation can be achieved using various alkylating agents under basic conditions. Transition-metal-free direct N-alkylation of anilines using alcohols, mediated by pyridine as a hydrogen shuttle, presents a green alternative to traditional methods. researchgate.net For N-arylation, palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-N bond.

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. google.comasianpubs.orgresearchgate.net These "advanced intermediates" are functionalized derivatives designed for incorporation into larger, biologically active compounds.

A notable example of a related saturated bicyclic amine used as an advanced intermediate is (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key component in the synthesis of the antibiotic Moxifloxacin. rsc.orgnih.gov The synthesis of such intermediates often involves stereoselective methods to control the chirality of the final product. rsc.org

The development of molecular libraries for drug discovery often relies on versatile scaffolds like the octahydropyrindine core. For instance, octahydropyrano[3,4-c]pyridine scaffolds have been synthesized and functionalized to create libraries of drug-like molecules. asianpubs.org These efforts highlight the importance of developing efficient synthetic routes to functionalized bicyclic heterocycles. The synthesis of bicyclic aza sugars also provides examples of how saturated aza-bicyclic cores can be elaborated into complex, biologically relevant molecules.

The synthesis of isoaaptamine, a protein kinase C inhibitor, involved the N-methylation of a quinolone intermediate before the final cyclization to form the benzo[de] google.comnaphthyridine core. This illustrates how the N-methylated octahydropyrindine core can be a crucial feature in the design of bioactive compounds.

Spectroscopic Characterization and Structural Elucidation of Octahydro 1 Methyl 1h 1 Pyrindine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unravel the intricate details of molecular architecture, including the connectivity of atoms and their spatial arrangement. nih.gov

1D and 2D NMR for Elucidating Connectivity and Stereochemistry

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. In ¹H NMR, the chemical shift of each proton signal indicates its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons, a phenomenon known as spin-spin coupling. docbrown.info For octahydro-1-methyl-1H-1-pyrindine, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the various methylene (B1212753) and methine protons on the fused ring system.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), provide further insight by revealing correlations between coupled nuclei. libretexts.org A COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This allows for the unambiguous assignment of proton signals and the tracing of the carbon skeleton, thereby confirming the connectivity of the octahydropyrindine core.

The stereochemistry of the ring fusion and the substituent can also be investigated using NMR. The coupling constants (J-values) obtained from high-resolution 1D NMR spectra can provide information about the dihedral angles between adjacent protons, which in turn helps to deduce the relative stereochemistry of the chiral centers in the molecule.

Application of NOE and COSY for Conformational Analysis of this compound

To delve deeper into the three-dimensional structure and preferred conformation of this compound, Nuclear Overhauser Effect (NOE) and COSY experiments are invaluable. The NOE is a through-space interaction that is observed between protons that are in close spatial proximity, typically within 5 Å, regardless of whether they are directly bonded. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment generates cross-peaks between protons that are close to each other in space. This information is critical for determining the relative stereochemistry and the conformational preferences of the fused ring system.

COSY experiments, as previously mentioned, establish through-bond connectivity. libretexts.org When used in conjunction with NOESY, a comprehensive picture of the molecule's structure can be constructed. For instance, while COSY can confirm the sequence of protons in a spin system, NOESY can reveal how different parts of the molecule are oriented relative to one another. This combined approach is essential for elucidating the chair-like or boat-like conformations of the six-membered rings and the orientation of the methyl group.

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment and neighboring protons | Identifies signals for methyl, methylene, and methine protons. |

| ¹³C NMR | Number and type of carbon atoms | Distinguishes between methyl, methylene, and methine carbons. |

| COSY | Through-bond proton-proton couplings | Establishes the connectivity of the fused ring system. |

| NOESY | Through-space proton-proton proximities | Determines the relative stereochemistry and conformational preferences. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry would first confirm its molecular formula, C₉H₁₇N.

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Subsequent fragmentation of the molecular ion produces a series of daughter ions, which are characteristic of the molecule's structure. The fragmentation pattern can be analyzed to deduce the presence of specific structural motifs. For instance, the loss of a methyl group (CH₃) would result in a prominent peak at M-15. Other characteristic fragmentation pathways for cyclic amines could involve ring opening and subsequent cleavage, providing further clues about the structure of the octahydropyrindine core.

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions would include C-H stretching vibrations from the methyl and methylene groups, typically observed in the region of 2850-3000 cm⁻¹. The presence of the tertiary amine would be indicated by C-N stretching vibrations, although these can sometimes be weak and fall in the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule. The absence of certain peaks, such as N-H stretching vibrations (around 3300-3500 cm⁻¹) or C=O stretching vibrations (around 1700 cm⁻¹), would confirm the saturated and non-carbonylated nature of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (alkane) | 2850-3000 |

| C-N stretching | 1000-1350 |

| C-H bending | 1350-1480 |

X-ray Crystallography for Absolute Configuration Determination

While NMR and mass spectrometry provide detailed information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral compound, provided a suitable single crystal can be obtained. mdpi.com

For this compound, which contains multiple chiral centers, determining the absolute stereochemistry is crucial for a complete structural elucidation. The process involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of all atoms. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration at each chiral center, often designated as (R) or (S). A successful crystallographic analysis would provide the definitive solid-state structure of this compound.

Reaction Mechanisms and Reactivity of Octahydro 1 Methyl 1h 1 Pyrindine

Mechanistic Investigations of Cyclization and Ring-Forming Reactions

The synthesis of the pyrindine core, a fused bicyclic system containing a pyridine (B92270) and a cyclopentane (B165970) ring, can be approached through various cyclization strategies. While direct studies on Octahydro-1-methyl-1H-1-pyrindine are not extensively documented, the principles of pyridine and pyrrolidine (B122466) synthesis provide a strong basis for understanding its formation.

One established method involves the reductive cyclization and aromatization of precursor molecules. For instance, 6,7-dihydro-5H-1-pyrindine has been synthesized from methyl 2-oxocyclopentanecarboxylate. The process involves a Dieckmann condensation, reaction with acrylonitrile, hydrolysis, and a final one-step reductive cyclization and aromatization using a Ni-Cu/γ-Al2O3 catalyst. researchgate.net The N-methylation and full saturation of the resulting pyrindine would yield the target compound.

Other general strategies for pyridine ring synthesis that could be adapted include:

Hantzsch Pyridine Synthesis: This classic method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized. nih.gov

Bohlmann-Rahtz Pyridine Synthesis: This involves the condensation of enamines with ynones. organic-chemistry.org

Radical Cyclization: Intramolecular reactions of nucleophilic carbon-centered radicals with a pyridine ring can be used to construct polycyclic systems. uv.es For example, Mn(III)-based oxidative free-radical cyclization has been used to create complex tetracyclic compounds incorporating a pyridine ring. uv.es

Cycloaddition Reactions: Pyridinium (B92312) ylides can undergo [3+2] cycloaddition reactions to form dihydroindolizine derivatives, showcasing the versatility of building heterocyclic systems through controlled cyclizations. mdpi.com Similarly, formal (2+3) and (4+2) cyclizations involving pyridinium 1,4-zwitterions offer pathways to various fused nitrogen heterocycles. mdpi.com

A photo-promoted ring contraction of pyridines with silylborane has also been developed, leading to pyrrolidine derivatives. nih.gov This highlights the diverse photochemical rearrangements that pyridine structures can undergo. nih.gov

Understanding Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of the pyrindine system is dictated by its state of saturation. The aromatic precursor, 1-methyl-1H-1-pyrindinium, is an electron-deficient system, making it susceptible to nucleophilic attack. The fully saturated this compound, however, behaves more like a typical tertiary amine and a substituted cyclopentane.

Electrophilic Aromatic Substitution: For the aromatic pyrindine ring, direct electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. masterorganicchemistry.com These reactions typically require harsh conditions. masterorganicchemistry.com

Nucleophilic Reactivity: The electron-deficient character of the pyridine ring makes it a target for nucleophiles, particularly when the nitrogen is quaternized (N-alkylated or N-acylated) to form a pyridinium salt. mdpi.comscripps.edu Nucleophilic addition to N-acylpyridinium salts is a powerful method for creating stereochemically complex piperidine (B6355638) systems. scripps.edu The addition can occur at the C2 or C4 position, with the regioselectivity influenced by steric factors of the nucleophile and the acyl group. scripps.edu

Studies on 2-substituted N-methylpyridinium ions show a reactivity order of 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo for nucleophilic aromatic substitution with piperidine. nih.gov This indicates that the mechanism is not a simple rate-controlling addition of the nucleophile but involves a more complex deprotonation of an addition intermediate. nih.gov

Reactivity of the Saturated System: Once hydrogenated to this compound, the aromatic character is lost. The molecule's reactivity is then dominated by the lone pair of electrons on the tertiary nitrogen atom, which can act as a base or a nucleophile, and by the C-H bonds of the cyclopentane ring, which can undergo radical abstraction or other substitution reactions typical of alkanes. The electrophilic addition reactions common to alkenes are not relevant for this saturated compound. lasalle.edu

Hydrogenation and Dehydrogenation Reaction Kinetics and Thermodynamics

The reversible hydrogenation and dehydrogenation of nitrogen heterocycles are of significant interest, particularly in the context of Liquid Organic Hydrogen Carriers (LOHC). While specific kinetic and thermodynamic data for this compound are scarce, extensive research on the analogous 1-methylindole (B147185)/octahydro-1-methylindole system provides valuable insights.

The hydrogenation of pyridine is a theoretically exothermic process. nih.govacs.org However, it often requires elevated temperatures and pressures. acs.org The dehydrogenation of piperidine to pyridine has been studied in the gas phase using a silicon dioxide catalyst activated with copper, nickel, and chromium at temperatures between 300 and 420 °C. google.com

Thermodynamic data for the hydrogenation of various pyridine derivatives have been calculated, showing that the reaction enthalpies are influenced by substituents on the ring. researchgate.net For the closely related 1-methylindole/octahydro-1-methylindole LOHC system, the enthalpy of reaction for hydrogen release from the fully hydrogenated form is approximately +55.6 kJ/mol(H₂).

Table 1: Thermodynamic Data for the Analogous 1-Methylindole/Octahydro-1-methylindole System

| Thermodynamic Parameter | Value | Method |

|---|---|---|

| Reaction Enthalpy (Dehydrogenation) | ~ +55.6 kJ/mol(H₂) | Equilibrium Experiments & Calorimetry |

| Hydrogenation Temperature | 130 °C | Experimental (Ru/Al₂O₃ catalyst) |

| Dehydrogenation Temperature Range | 160-190 °C | Experimental (Ru/Al₂O₃ catalyst) |

Kinetic studies on piperidine dehydrogenation have shown the reaction order can be influenced by the hydrogen partial pressure. utwente.nl For pyridine hydrogenation, the rate-determining step has been identified in some systems as the formation of an adsorbed trihydropyridine intermediate. utwente.nl Catalytic systems for pyridine hydrogenation are diverse, employing metals like ruthenium, rhodium, nickel, and iridium. nih.gov Efficient electrocatalytic methods for pyridine hydrogenation at ambient temperature and pressure have also been developed, with rhodium on carbon showing high efficiency. nih.govacs.org

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds.

DFT calculations have been used to:

Investigate Reaction Pathways: For the hydrogenation of pyridine, DFT studies have mapped out plausible reaction pathways, including the activation of H₂ by a catalyst, hydride transfer, and subsequent hydrogenation steps to form piperidine. rsc.org These calculations can identify intermediates and transition states, revealing the most energetically favorable route.

Determine Rate-Limiting Steps: By calculating the free energy barriers of each step in a reaction mechanism, computational models can pinpoint the rate-limiting step. For example, in the full hydrogenation of a substituted pyridine, the rate-limiting step was calculated to be a proton transfer in the second hydrogenation step. rsc.org In the electrocatalytic hydrogenation of pyridine on a rhodium surface, the desorption of the product, piperidine, was found to be rate-determining. nih.govacs.org

Analyze Catalyst Activity: DFT helps in understanding how catalysts function. Calculations of the adsorption energy of pyridine on different metal surfaces (like Rh and Pt) can explain differences in catalytic activity. nih.govacs.org It has also been used to study the mechanism of iron-catalyzed C-H activation on pyridine rings. princeton.edu

Validate Experimental Findings: Computational results are often used to support and explain experimental observations. For instance, DFT calculations have been employed to rationalize the products and intermediates observed in the hydrogenation/dehydrogenation of the 1-methylindole system.

Predict Reactivity: By calculating properties like electron density and orbital energies, DFT can predict the reactivity of molecules towards nucleophiles and electrophiles. beilstein-journals.org This is crucial for designing new reactions, such as the tandem gold-catalyzed cyclization of substrates containing N-heterocycles. beilstein-journals.org

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone, guiding the development of more efficient and selective synthetic methodologies. beilstein-journals.orgyoutube.com

Computational and Theoretical Studies of Octahydro 1 Methyl 1h 1 Pyrindine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations are a cornerstone of computational chemistry, used to investigate the electronic structure and energetic properties of molecules. For Octahydro-1-methyl-1H-1-pyrindine, DFT studies would provide fundamental insights into its molecular geometry, bond lengths, and bond angles. Furthermore, these calculations would elucidate the distribution of electron density, identifying regions that are electron-rich or -poor, which is crucial for understanding the molecule's reactivity.

Energetic properties such as the total energy, heat of formation, and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would also be determined. The HOMO-LUMO gap is a key parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | Value in eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Relates to the molecule's chemical reactivity and electronic transitions. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which can exist in various spatial arrangements or conformers, MD simulations would be invaluable.

These simulations would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). By analyzing the trajectory of the atoms over time, researchers can understand the transitions between different conformations and the energy barriers associated with these changes. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, including solvent molecules or potential biological targets. This would provide insights into intermolecular forces such as hydrogen bonding and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study on derivatives of this compound, a dataset of these derivatives with their measured biological activities would first be required.

Researchers would then calculate a variety of molecular descriptors for each derivative, which are numerical representations of their structural and physicochemical properties. These descriptors could include steric, electronic, and hydrophobic parameters. Statistical methods would then be employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds. As no such studies are available for this compound, this remains a prospective area of research.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Discrepancies or agreements between the predicted and experimental spectra can provide a deeper understanding of the molecule's structure, conformation, and electronic properties.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Experimental Parameter (Hypothetical) |

| ¹H NMR | Chemical shifts (ppm) for each proton | Chemical shifts (ppm) |

| ¹³C NMR | Chemical shifts (ppm) for each carbon | Chemical shifts (ppm) |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups | Vibrational frequencies (cm⁻¹) |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λ_max) in nm | Wavelength of maximum absorption (λ_max) in nm |

Note: This table illustrates the type of data comparison that would be performed. Actual values are not available.

Biological Activities and Mechanistic Insights of Octahydro 1 Methyl 1h 1 Pyrindine and Its Derivatives Non Clinical Focus

In Vitro Antimicrobial and Antifungal Evaluations

The emergence of drug-resistant microbial and fungal strains has spurred the search for novel therapeutic agents. Heterocyclic compounds, including those with structures analogous to octahydropyrindine, have shown considerable promise in this area.

Derivatives of 3,4-dihydropyrimidine-2(1H)-one (DHPM), which share a partially saturated heterocyclic ring system with octahydropyrindine, have been evaluated for their antimicrobial properties. In one study, a series of novel DHPM derivatives demonstrated significant inhibitory activity against pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) of 32 and 64 μg/ml. Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive bacterium Staphylococcus aureus, were found to be particularly susceptible. Notably, the highest inhibitory activity was observed against Gram-negative microorganisms, with certain compounds exhibiting a broad spectrum of antibacterial action. nih.gov Many of these DHPM derivatives also displayed remarkable antifungal activity, with MIC values as low as 32 μg/ml. nih.gov

Similarly, studies on 1,6-dihydropyrimidine derivatives have revealed their potential as antifungal agents. A series of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives were synthesized and screened against Candida albicans. Several compounds were identified as highly effective, exhibiting an MIC value of 6.25 μg/ml. nih.gov

Naphthyridine derivatives, which feature a fused pyridine (B92270) ring system, have also been a focus of antimicrobial research. As a foundational structure for several commercial antibacterial drugs, their mechanism often involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. nih.gov For instance, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown selective antibacterial activity against resistant strains of B. subtilis and were also active against A. actinomycetemcomitans. nih.gov

The antifungal activity of neolignan derivatives has also been investigated. Eusiderin I, isolated from Eusideroxylon zwageri, demonstrated potent antifungal activity against Microsporum gypseum, with a 50 ppm concentration capable of inhibiting colony growth. phcogj.com

| Compound Class | Test Organism | Activity/MIC | Reference |

| 3,4-dihydropyrimidine-2(1H)-one derivatives | E. coli, P. aeruginosa, S. aureus | MIC = 32, 64 μg/ml | nih.gov |

| 3,4-dihydropyrimidine-2(1H)-one derivatives | Fungi | MIC = 32 μg/ml | nih.gov |

| 1,6-dihydropyrimidine derivatives | Candida albicans | MIC = 6.25 μg/ml | nih.gov |

| 7-methyl-1,8-naphthyridinone derivatives | B. subtilis (resistant strains) | IC50 range 1.7–13.2 µg/mL against DNA gyrase | nih.gov |

| Eusiderin I (Neolignan derivative) | Microsporum gypseum | 93.9% inhibition at 100 ppm | phcogj.com |

Antioxidant and Chelating Properties Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. The antioxidant potential of various heterocyclic compounds has therefore been a significant area of research.

Dihydropyridine (B1217469) derivatives, structurally related to the octahydropyrindine core, have been shown to possess antioxidant properties. For example, certain 1,4-dihydropyridines have been evaluated for their antioxidant activity using DPPH and β-carotene/linoleic acid assays. gavinpublishers.com Compounds with electron-donating groups on the aromatic rings exhibited higher relative antioxidant activity. gavinpublishers.com Lacidipine, a dihydropyridine-based calcium antagonist, has demonstrated antioxidant activity equivalent to vitamin E and is significantly more potent than other dihydropyridine-type calcium channel antagonists. researchgate.net

The chelating of metal ions is a key mechanism of antioxidant activity, as transition metals can catalyze the formation of ROS. Hydroxypyridinones (HPs), a class of N-heterocyclic metal chelators, have been extensively studied for their therapeutic potential. nih.gov Their high efficacy and specificity for metal chelation can be tuned through easy derivatization. nih.gov For instance, novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers have been synthesized and shown to possess a high selectivity for iron(III). nih.gov The iron(III) chelation was found to be rapid, achieving 80% capacity within one hour at physiological pH. nih.gov

Phenolic compounds and flavonoids are well-known for their antioxidant and metal-chelating properties. nih.gov Studies on various phenolic and flavonoid compounds have demonstrated their ability to scavenge free radicals and chelate metals, with some exhibiting more effective antioxidant activity than reference antioxidants like BHA and BHT. nih.gov

| Compound/Class | Property Studied | Key Finding | Reference |

| 1,4-Dihydropyridines | Antioxidant activity | Electron-donating groups enhance activity. | gavinpublishers.com |

| Lacidipine | Antioxidant activity | Activity equivalent to vitamin E. | researchgate.net |

| 3-Hydroxypyridinone Copolymers | Iron(III) chelation | High selectivity and rapid chelation at physiological pH. | nih.gov |

| Phenolic and Flavonoid Compounds | Antioxidant and Metal Chelating | Some compounds more effective than BHA and BHT. | nih.gov |

Receptor Binding Studies and Selectivity Profiling for Octahydro-pyrindine Scaffolds

A scaffold hybridization strategy has been employed to discover dopamine (B1211576) D3 receptor-selective or multitarget bitopic ligands. nih.govnih.gov This approach involves linking a primary pharmacophore to a secondary pharmacophore, leading to the identification of potent D3 receptor-preferential ligands as well as multitarget compounds with activity at D2, 5-HT1A, and D4 receptors. nih.govnih.gov Such multitarget profiles are considered promising for the development of novel antipsychotic agents. nih.gov

The high degree of amino acid homology within the binding sites of D2-like receptors, particularly between the D2 and D3 subtypes, presents a challenge for achieving selectivity. nih.gov However, molecular modeling studies based on receptor crystal structures can aid in the design of ligands with improved selectivity by targeting less conserved secondary binding pockets. nih.gov

Enzymatic Activity Modulation by Octahydro-1-methyl-1H-1-pyrindine Derivatives

Enzymes are critical targets for therapeutic intervention. The inhibition or modulation of enzymatic activity by small molecules can have profound physiological effects.

Derivatives of various heterocyclic systems have been investigated as enzyme inhibitors. For example, dehydroaltenusin (B1670195), a benzopyran derivative, was identified as a specific inhibitor of mammalian DNA polymerase alpha. nih.gov Structure-activity relationship studies revealed that even slight modifications to the dehydroaltenusin structure led to a loss of its enzyme species-specific inhibitory effect, suggesting a highly specific three-dimensional interaction with the enzyme's binding pocket. nih.gov

In the context of cancer therapy, histone deacetylase 1 (HDAC1) is a valuable target. Novel hydroxamate-based HDAC1 inhibitors have been designed and evaluated. nih.gov Molecular docking and molecular dynamics simulations, coupled with enzymatic inhibition assays, have been used to identify compounds with enhanced binding affinity, stability, and inhibitory potency. nih.gov

The mechanism of enzyme inhibition can vary. Competitive inhibitors increase the Michaelis constant (KM) without affecting the maximum velocity (Vmax), while non-competitive inhibitors decrease the Vmax without affecting the KM. Uncompetitive inhibitors decrease both Vmax and KM. youtube.com Understanding the mode of inhibition is crucial for the rational design of enzyme inhibitors.

Structure-Activity Relationship (SAR) Investigations for Non-Clinical Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

For 1,6-dihydropyrimidine derivatives, SAR analysis of their antifungal activity against Candida albicans revealed that the presence of electron-withdrawing groups (such as -F, -Cl, -Br) on the aromatic ring improved their antifungal efficacy. nih.gov

In the case of 3,4-dihydropyrimidine-2(1H)-one derivatives, antimicrobial activity was influenced by substituents at the C-4 and C-5 positions of the dihydropyrimidine (B8664642) ring. nih.gov Specifically, compounds with an electron-withdrawing substituent on the C-4 phenyl group were found to be more potent. nih.gov

SAR studies of phenothiazine (B1677639) derivatives as ferroptosis inhibitors led to the discovery of a potent compound with an EC50 value of 0.0005 μM. nih.gov These studies highlighted the importance of specific structural modifications in enhancing biological activity. nih.gov

The antioxidant activity of dihydropyridine derivatives has also been subjected to SAR analysis. It was found that compounds with electron-donating groups on the aromatic rings exhibited higher antioxidant activity. gavinpublishers.com

| Compound Class | Biological Activity | Key SAR Finding | Reference |

| 1,6-dihydropyrimidine derivatives | Antifungal | Electron-withdrawing groups on the aromatic ring enhance activity. | nih.gov |

| 3,4-dihydropyrimidine-2(1H)-one derivatives | Antimicrobial | Electron-withdrawing substituents on the C-4 phenyl group increase potency. | nih.gov |

| Phenothiazine derivatives | Ferroptosis inhibition | Specific structural modifications significantly enhance activity. | nih.gov |

| Dihydropyridine derivatives | Antioxidant | Electron-donating groups on the aromatic ring improve activity. | gavinpublishers.com |

Potential Applications of Octahydro 1 Methyl 1h 1 Pyrindine in Advanced Materials and Chemical Technologies

Role as Intermediates in Complex Molecule Synthesis

The octahydro-1H-1-pyrindine framework is a recurring structural motif in a variety of natural products, particularly alkaloids. Consequently, Octahydro-1-methyl-1H-1-pyrindine and its derivatives serve as crucial intermediates in the total synthesis of these complex molecules.

One of the most notable examples is the synthesis of the monoterpene alkaloid (+)-α-Skytanthine. organic-chemistry.orgcapes.gov.br The synthesis of Skytanthine isomers often involves the construction of the characteristic ontosight.aiosi.lv-fused bicyclic system of octahydropyrindine. Various synthetic strategies have been developed to achieve this, highlighting the importance of mastering the stereochemistry of the ring fusion. For instance, intramolecular magnesium-ene reactions have been successfully employed to construct the core structure, leading to the synthesis of (+)-α-skytanthine and (+)-δ-skytanthine. capes.gov.br

The synthesis of these natural products underscores the utility of the this compound scaffold as a foundational element. The development of novel synthetic methodologies, including organocatalytic approaches, has further streamlined the construction of this key intermediate, paving the way for the efficient production of biologically active compounds. researchgate.net The ability to selectively functionalize the octahydropyrindine core allows for the generation of a diverse library of natural product analogues for further investigation.

Table 1: Examples of Complex Molecules Synthesized Using Octahydropyrindine Intermediates

| Complex Molecule | Class | Significance |

|---|---|---|

| (+)-α-Skytanthine | Monoterpene Alkaloid | Natural product with a characteristic fused bicyclic system. organic-chemistry.orgcapes.gov.brresearchgate.net |

| (+)-δ-Skytanthine | Monoterpene Alkaloid | Isomer of skytanthine, also synthesized via octahydropyrindine intermediates. capes.gov.br |

| (+)-Iridomyrmecin | Iridoid | A defensive chemical produced by iridomyrmex ants, structurally related to skytanthine. capes.gov.br |

Exploration in Liquid Organic Hydrogen Carriers (LOHC) Systems

Liquid Organic Hydrogen Carriers (LOHCs) are a promising technology for the safe and efficient storage and transportation of hydrogen. The principle relies on the reversible hydrogenation and dehydrogenation of a pair of organic molecules. While direct research on this compound as a LOHC is limited, studies on structurally similar N-heterocyclic compounds, such as 1-methylindole (B147185), provide valuable insights into its potential.

The 1-methyl-indole/octahydro-1-methylindole system has been investigated as a potential LOHC. mdpi.com This system demonstrates that N-methylation can enhance the chemical stability of the carrier molecule during the hydrogenation-dehydrogenation cycles, a crucial factor for the long-term viability of LOHC systems. mdpi.com The hydrogenation of 1-methyl-indole to its perhydrogenated form, octahydro-1-methyl-indole, and its subsequent dehydrogenation, store and release hydrogen, respectively. mdpi.com

Given the structural analogy between octahydro-1-methyl-indole and this compound, it is plausible that the latter could also function as a component of a LOHC system. The hydrogenation of a suitable unsaturated precursor, methyl-1H-pyrindine, would yield this compound, storing hydrogen in the process. The subsequent catalytic dehydrogenation would release the stored hydrogen for use in fuel cells or other applications. The thermodynamics of this process, particularly the enthalpy of reaction, would be a key determinant of its efficiency. For the octahydro-1-methyl-indole system, the enthalpy of hydrogen release is comparable to other promising LOHC candidates. mdpi.com

Further research is required to determine the specific hydrogenation/dehydrogenation characteristics, including reaction kinetics, catalyst requirements, and long-term stability, of the methyl-pyrindine/Octahydro-1-methyl-1H-1-pyrindine pair.

Table 2: Comparison of a Potential this compound LOHC System with the Investigated 1-Methylindole System

| Feature | 1-Methylindole/Octahydro-1-methylindole System mdpi.com | Potential Methyl-pyrindine/Octahydro-1-methyl-1H-1-pyrindine System |

|---|---|---|

| Hydrogen-lean form | 1-Methylindole | Methyl-1H-pyrindine |

| Hydrogen-rich form | Octahydro-1-methylindole | This compound |

| Key Advantage of N-methylation | Improved chemical stability during cycling. | Potentially similar stability benefits. |

| Research Status | Investigated for LOHC application. | Theoretical; requires experimental validation. |

Catalytic Applications and Ligand Design for Octahydro-pyrindine Scaffolds

The pyridine (B92270) scaffold is a well-established "privileged scaffold" in medicinal chemistry and catalysis, frequently used in the design of ligands for transition metal catalysts. rsc.orgmdpi.comnih.gov The electronic properties and coordination ability of the nitrogen atom in the pyridine ring are central to its utility. While much of the focus has been on aromatic pyridine-based ligands, the saturated octahydro-pyrindine framework offers distinct steric and electronic characteristics that could be harnessed for novel catalytic applications.

The rigid, three-dimensional structure of the octahydro-pyrindine scaffold can be exploited to create chiral ligands for asymmetric catalysis. By introducing functional groups and stereocenters onto the octahydropyrindine core, it is possible to design ligands that can create a well-defined chiral pocket around a metal center. This can lead to high levels of enantioselectivity in catalytic reactions. For example, chiral pyridine-based ligands have been developed for asymmetric C-H borylation reactions. acs.org The design of chiral bipyridine ligands, where the chirality is introduced in a side arm, has also been a fruitful area of research. acs.org The octahydropyrindine scaffold could serve as a robust and tunable platform for such chiral ligands.

Furthermore, derivatives of the octahydropyrindine skeleton, such as 1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-one, are available as building blocks, which could be further elaborated into novel ligand structures. bldpharm.com The development of catalysts based on octahydropyrindine scaffolds could lead to new catalytic systems with unique reactivity and selectivity profiles, distinct from their aromatic pyridine-based counterparts. The saturated nature of the octahydropyrindine ring would lead to more electron-donating ligands compared to pyridines, which could influence the electronic properties of the metal center and, consequently, its catalytic activity.

Research into the catalytic applications of octahydropyrindine derivatives is still in its early stages, but the potential for developing novel and effective catalysts for a range of organic transformations is significant.

Q & A

Basic Research Questions

Q. How can the structural conformation of octahydro-1-methyl-1H-1-pyrindine be experimentally determined?

- Methodological Answer : Use X-ray crystallography to resolve the bicyclic framework and substituent positions. For dynamic conformational analysis (e.g., ring puckering), apply Cremer-Pople parameters to quantify out-of-plane displacements . Pair this with computational geometry optimization (DFT at the B3LYP/6-311+G(d,p) level) to validate experimental data.

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : Employ a multi-step synthesis starting with a pyrindine precursor. For example:

- Step 1 : Catalytic hydrogenation of a pyridine derivative to generate the saturated octahydro core.

- Step 2 : Methylation via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in DMF) at the 1-position.

- Validate purity using HPLC with a C18 column (MeCN/H₂O gradient) and confirm structure via ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing impurities in synthesized this compound?

- Methodological Answer : Use LC-MS (ESI+ mode) to detect low-abundance impurities. Compare retention times and fragmentation patterns against reference standards (e.g., EP/Ph. Eur. guidelines). For isomers, employ chiral GC or capillary electrophoresis .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models for this compound be resolved?

- Methodological Answer : Reconcile discrepancies by:

- Step 1 : Re-evaluating solvent effects in NMR (e.g., DMSO vs. CDCl₃ on chemical shifts).

- Step 2 : Performing DFT-D3 (dispersion-corrected) calculations to account for weak intermolecular interactions.

- Step 3 : Cross-validating with solid-state IR/Raman spectroscopy to assess crystal packing influences .

Q. What experimental designs are optimal for studying the compound’s pseudorotation dynamics?

- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) in the range of 200–400 K to observe ring-flipping kinetics. Supplement with molecular dynamics (MD) simulations (AMBER or GROMACS) using explicit solvent models. Analyze energy barriers via Eyring plots .

Q. How can researchers assess the compound’s potential neurotoxicological profile in vitro?

- Methodological Answer : Design cytotoxicity assays using SH-SY5Y neuronal cells:

- Protocol : Expose cells to 1–100 µM concentrations for 24–72 hours.

- Endpoints : Measure mitochondrial stress (MTT assay), ROS production (DCFH-DA probe), and caspase-3 activation.

- Compare results with structurally related bicyclic amines to identify SAR trends .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line monitoring : Use FTIR or Raman probes to track reaction progress.

- Crystallization control : Seed with enantiopure crystals and optimize cooling rates.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify critical process parameters .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs). Prioritize derivatives with:

- Improved binding affinity (ΔG < −8 kcal/mol).

- Favorable ADMET properties (SwissADME prediction).

- Synthesize top candidates via late-stage functionalization (e.g., Suzuki coupling) .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate experimental and computational results using orthogonal techniques (e.g., XRD + DFT for structure; VT-NMR + MD for dynamics).

- Experimental Design Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Safety Compliance : Adhere to GHS Category 4 protocols (acute toxicity) for handling and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.